molecular formula C20H18O7 B2476540 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid CAS No. 890010-66-9

2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid

Cat. No.: B2476540
CAS No.: 890010-66-9
M. Wt: 370.357
InChI Key: FHIUNOJFMUPENH-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable methyl ketone under acidic conditions to form the chromenone core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromenone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the chromenone core.

Scientific Research Applications

2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the chromenone core.

    Chromenone derivatives: Compounds with similar chromenone structures but different substituents.

Uniqueness

2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid is unique due to the combination of the chromenone core and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-11-19(12-4-7-15(24-2)17(8-12)25-3)20(23)14-6-5-13(9-16(14)27-11)26-10-18(21)22/h4-9H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIUNOJFMUPENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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